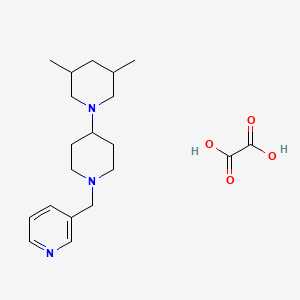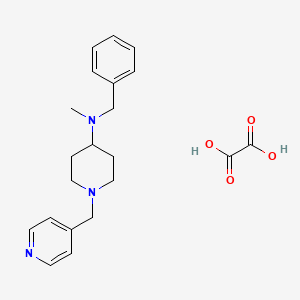
3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate
Vue d'ensemble
Description
3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a bipiperidine derivative and is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the HIV-1 integrase protein, which is essential for the replication of the virus. By inhibiting the interaction between integrase and other viral proteins, this compound can prevent the replication of the virus. This compound has also been shown to inhibit the interaction between the amyloid-beta protein and the receptor for advanced glycation end products (RAGE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-cancer, anti-HIV, and anti-Alzheimer's disease activity. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In biological research, this compound has been used as a tool to study protein-protein interactions and to investigate the role of specific proteins in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate in lab experiments is its high potency and selectivity. This compound has been shown to have high affinity for specific proteins, making it an ideal tool for studying protein-protein interactions. Another advantage of using this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its cost, which can be prohibitive for some researchers. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate. One area of interest is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its effects on specific proteins and cellular processes. Additionally, this compound may have potential applications in other fields, such as materials science and catalysis, which could be explored in future research.
Applications De Recherche Scientifique
3,5-dimethyl-1'-(3-pyridinylmethyl)-1,4'-bipiperidine oxalate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In biological research, this compound has been used as a tool to study protein-protein interactions and to investigate the role of specific proteins in cellular processes.
Propriétés
IUPAC Name |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.C2H2O4/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17;3-1(4)2(5)6/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNLEJFHIZROCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3968471.png)
![(3S*,4S*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B3968475.png)
![3-[2-(3-hydroxy-4-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3968479.png)
![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![[4-(3,4-dimethylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968500.png)

![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B3968534.png)


![4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
![4'-(4,5-dimethyl-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3968558.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-butyl-N-methylacetamide](/img/structure/B3968567.png)